
1-cyclohexyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a cyclohexyl group, a pyrrolidine ring, and a carboxamide functional group, making it a versatile molecule for research and development.
Mechanism of Action
- Specifically, it catalyzes the NADH-dependent reduction of the double bond of 2-trans-enoyl-[acyl-carrier protein], leading to the formation of long-chain fatty acids .
- As a result, the compound exhibits bacteriostatic activity against certain pathogens, particularly Mycobacterium tuberculosis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the cyclocondensation of appropriate precursors. One common method involves the reaction of cyclohexylamine with prop-2-yn-1-ylamine under controlled conditions to form the pyrrolidine ring. Subsequent oxidation and carboxylation steps yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of 1-cyclohexyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions may involve the replacement of one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation products may include hydroxylated derivatives.
Reduction products may involve the formation of amines or alcohols.
Substitution products can vary widely based on the reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Industry: Use in the production of specialty chemicals, coatings, and materials with specific properties.
Comparison with Similar Compounds
1-Cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide
1-Cyclohexyl-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide
1-Cyclohexyl-5-oxo-N-(but-2-yn-1-yl)pyrrolidine-3-carboxamide
Uniqueness: 1-cyclohexyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide stands out due to its specific structural features, such as the presence of the prop-2-yn-1-yl group, which may confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-cyclohexyl-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-8-15-14(18)11-9-13(17)16(10-11)12-6-4-3-5-7-12/h1,11-12H,3-10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXRDMPIIBKHDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1CC(=O)N(C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6582596.png)
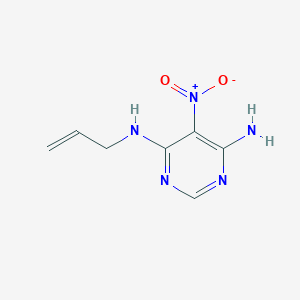
![1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B6582603.png)
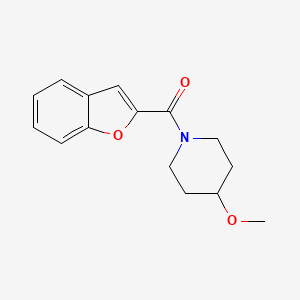
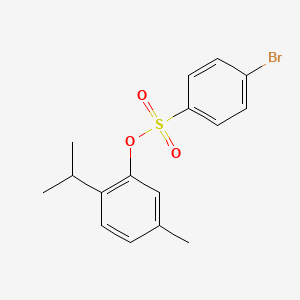
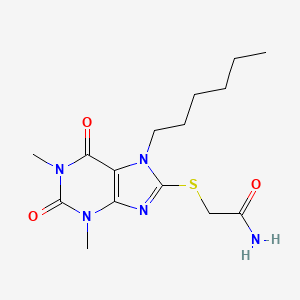
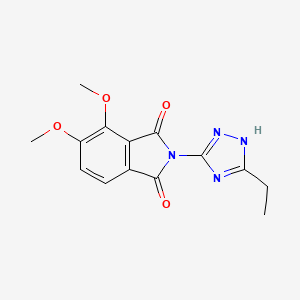
![3-methyl-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6582640.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine](/img/structure/B6582646.png)

![4-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanoic acid](/img/structure/B6582682.png)
![2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B6582696.png)
![4-amino-6-(3,4-dimethoxyphenyl)-9-[(4-methylphenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile](/img/structure/B6582701.png)
![2-Amino-6-(4-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B6582706.png)
